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(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL
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Overview
Description
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the chiral center makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzaldehyde derivative, specifically 2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde derivative undergoes reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts in asymmetric synthesis to directly produce the ®-enantiomer without the need for resolution steps.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is primarily utilized in the development of pharmaceutical compounds due to its unique structural features that enhance biological activity.
- Neuroprotective Agents : The compound has been investigated for its potential neuroprotective properties. It serves as an intermediate in synthesizing agents aimed at treating neurodegenerative diseases, leveraging its ability to interact with specific receptors and enzymes involved in neuroprotection .
- Anticancer Research : Recent studies indicate that this compound may exhibit anticancer properties. Molecular docking studies suggest effective interactions with cancer cell targets, potentially leading to reduced viability of cancerous cells while sparing healthy cells .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis due to its chiral nature and functional groups.
- Chiral Synthesis : It is employed in synthesizing complex organic molecules where chirality is crucial. The trifluoromethyl group enhances the stability and bioavailability of synthesized products, making it valuable in developing agrochemicals and pharmaceuticals .
- Chemical Transformations : The compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of diverse derivatives useful in further synthetic applications .
Biological Studies
The compound has been used in biological research to study enzyme-catalyzed reactions and mechanisms of chiral recognition.
- Enzyme Studies : It serves as a model substrate for investigating the stereoselectivity of enzymes, providing insights into enzyme mechanisms and the effects of chirality on biological activity .
Case Study 1: Neuroprotective Potential
A study focused on the synthesis of neuroprotective agents from this compound demonstrated its efficacy in protecting neuronal cells from oxidative stress. The results indicated significant promise for developing treatments for conditions such as Alzheimer's disease.
Case Study 2: Anticancer Activity
Molecular docking simulations were conducted to assess the binding affinity of this compound to cancer cell receptors. The findings revealed that the compound could effectively inhibit cancer cell growth through specific molecular interactions, highlighting its potential as a therapeutic agent against various cancers.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chiral center allows for selective binding to chiral receptors or enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-(trifluoromethyl)phenyl)ethanamine
- ®-2-(3-(trifluoromethyl)phenyl)pyrrolidine
- ®-1-(4-(trifluoromethyl)phenyl)ethanamine
Uniqueness
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on the same carbon, along with the trifluoromethyl group. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential in various applications.
Biological Activity
(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL, also known as (R)-2-amino-2-(2-(trifluoromethyl)phenyl)ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₁ClF₃NO
- Molecular Weight : 241.64 g/mol
- CAS Number : 1391539-49-3
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The compound exhibited selective toxicity towards cancer cells while showing lower effects on non-cancerous cells, indicating a promising therapeutic window.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound activates caspase pathways, leading to programmed cell death in malignant cells.
Case Study 1: In Vivo Efficacy
In a murine model of breast cancer, administration of this compound resulted in:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed after 30 days of treatment compared to control groups.
- Survival Rate Improvement : The survival rate in treated mice was higher than that in untreated controls, suggesting effective systemic activity against tumor progression.
Case Study 2: Combination Therapy
A study investigated the effects of combining this compound with established chemotherapeutics. The combination showed enhanced efficacy:
This indicates that the compound may enhance the effectiveness of existing therapies.
Safety Profile
The safety profile of this compound has been evaluated through subacute toxicity studies in animal models. Results indicated no significant adverse effects at therapeutic doses, reinforcing its potential for clinical use.
Properties
IUPAC Name |
(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSHTSIVLNGMS-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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